![molecular formula C9H14N2O3S2 B4944629 N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4944629.png)
N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as PMSF, which is an abbreviation for its chemical name. PMSF is a white crystalline powder that is soluble in water and organic solvents.
作用机制
The mechanism of action of PMSF involves its inhibition of serine proteases. PMSF irreversibly binds to the active site of serine proteases, which prevents the enzyme from carrying out its normal function. This inhibition can be overcome by the addition of excess protease, which can compete with PMSF for binding to the active site.
Biochemical and Physiological Effects:
PMSF has been shown to have various biochemical and physiological effects. Inhibition of serine proteases can lead to a reduction in inflammation, blood coagulation, and cell signaling. PMSF has also been shown to have an effect on the immune system, specifically on the activation of T cells. It has been suggested that PMSF may have a potential use in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using PMSF in lab experiments is its specificity for serine proteases. This allows for targeted inhibition of specific enzymes. PMSF is also relatively stable and easy to handle. However, PMSF has limitations in its use due to its irreversible binding to serine proteases. This can lead to difficulties in studying the function of these enzymes in vitro.
未来方向
There are several potential future directions for research on PMSF. One area of interest is in the development of more specific and reversible protease inhibitors. Another area of interest is in the use of PMSF as a potential therapeutic agent in the treatment of autoimmune diseases. Further research is also needed to fully understand the effects of PMSF on the immune system and its potential use in immunotherapy.
Conclusion:
In conclusion, N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide, or PMSF, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. Its mechanism of action involves the inhibition of serine proteases, which can lead to various biochemical and physiological effects. PMSF has advantages and limitations in its use in lab experiments, and there are several potential future directions for research on this compound.
合成方法
PMSF can be synthesized through several methods. One common method involves the reaction of N-methylisatoic anhydride with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to form PMSF. Another method involves the reaction of N-methylisatoic anhydride with thiophene-2-sulfonyl azide, followed by reduction with triphenylphosphine and propylamine.
科学研究应用
PMSF has been studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit serine proteases, which are enzymes that play a role in many physiological processes such as blood coagulation, inflammation, and cell signaling. PMSF has also been studied for its potential use as a protease inhibitor in protein purification and analysis.
属性
IUPAC Name |
N-methyl-4-(propylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c1-3-4-11-16(13,14)7-5-8(15-6-7)9(12)10-2/h5-6,11H,3-4H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVKHGQUFAFDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CSC(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
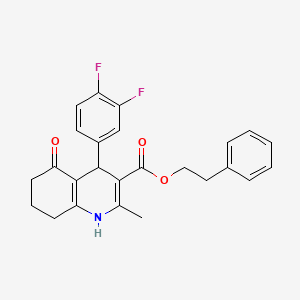
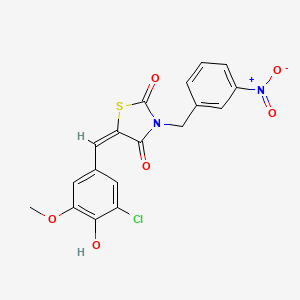
![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)
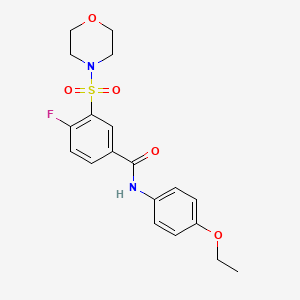
![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)
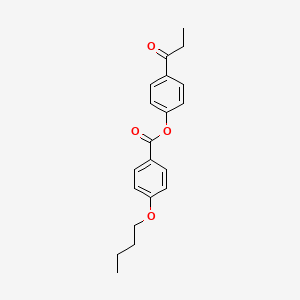
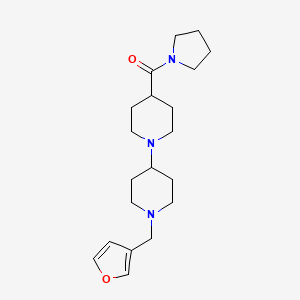
![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)
![N-[4-(aminosulfonyl)benzyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4944638.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B4944650.png)
![ethyl {4-[5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B4944656.png)
